molecular formula C14H22Cl2N2O B13531590 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride

Katalognummer: B13531590
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: ORXZIABLXIRJSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride is a chemical compound with the molecular formula C14H20N2O.2ClH. It is known for its unique bicyclic structure, which includes a benzyl group, an oxa (oxygen) bridge, and diaza (nitrogen) components. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride typically involves the reaction of benzylamine with a suitable precursor that contains the oxa and diaza components. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique bicyclic structure. This distinctiveness contributes to its versatility and effectiveness in various scientific applications .

Eigenschaften

Molekularformel

C14H22Cl2N2O

Molekulargewicht

305.2 g/mol

IUPAC-Name

10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane;dihydrochloride

InChI

InChI=1S/C14H20N2O.2ClH/c1-2-4-12(5-3-1)9-16-13-6-7-15-8-14(16)11-17-10-13;;/h1-5,13-15H,6-11H2;2*1H

InChI-Schlüssel

ORXZIABLXIRJSQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2COCC1N2CC3=CC=CC=C3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.